2,2,2-Trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)oxy]ethanol
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Overview
Description
2,2,2-Trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)oxy]ethanol is a chemical compound that features a trichloromethyl group attached to an ethanol backbone, with an ether linkage to a tetrahydrothiophene dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)oxy]ethanol typically involves the reaction of trichloroacetaldehyde with tetrahydrothiophene dioxide in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as triethylamine or pyridine is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)oxy]ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted ethers or thioethers.
Scientific Research Applications
2,2,2-Trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)oxy]ethanol has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-Trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)oxy]ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The tetrahydrothiophene dioxide moiety may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A related compound with similar trichloromethyl functionality but lacking the tetrahydrothiophene dioxide group.
2,2,2-Trichloroethyl chloroformate: Another compound with a trichloromethyl group, used in organic synthesis as a protecting group for amines and alcohols.
Uniqueness
2,2,2-Trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)oxy]ethanol is unique due to the presence of both the trichloromethyl and tetrahydrothiophene dioxide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable reagent and subject of study in various scientific fields.
Properties
Molecular Formula |
C6H9Cl3O4S |
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Molecular Weight |
283.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(1,1-dioxothiolan-3-yl)oxyethanol |
InChI |
InChI=1S/C6H9Cl3O4S/c7-6(8,9)5(10)13-4-1-2-14(11,12)3-4/h4-5,10H,1-3H2 |
InChI Key |
KMYVMMWCYWUEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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